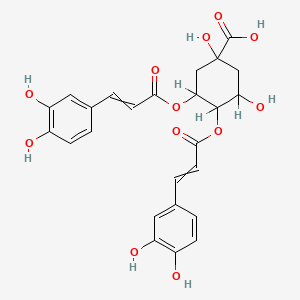

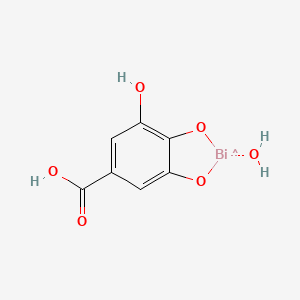

3,4-Di-O-Caffeoylquinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4-Di-O-Caffeoylquinic acid can be synthesized through the esterification of caffeic acid and quinic acid. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired ester bond . The biosynthesis of caffeoylquinic acids in plants occurs via the shikimate/phenylpropanoid pathway, involving enzymatic reactions with deaminases, hydroxylases, and methylases .

Industrial Production Methods: Industrial production of this compound often involves extraction from plant materials followed by purification and crystallization processes . The extraction process may use solvents like methanol or ethanol, and the purification is typically achieved through chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Di-O-Caffeoylquinic acid undergoes various chemical reactions, including:

Oxidation: It acts as a primary antioxidant, exhibiting ferric reducing activity and DPPH scavenging activity.

Chelation: It forms complexes with metal ions like Fe²⁺, which is indicative of its Fe²⁺-chelating activity.

Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield caffeic acid and quinic acid.

Common Reagents and Conditions:

Chelation: Fe²⁺ ions are used to investigate its metal-chelating activity.

Hydrolysis: Acidic or basic solutions are used to hydrolyze the ester bonds.

Major Products:

Oxidation: The major products are oxidized forms of this compound.

Chelation: The major products are metal complexes.

Hydrolysis: The major products are caffeic acid and quinic acid.

Applications De Recherche Scientifique

3,4-Di-O-Caffeoylquinic acid has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 3,4-Di-O-Caffeoylquinic acid involves several pathways:

Antioxidant Activity: It acts as an electron donor, neutralizing free radicals and reducing oxidative stress.

Cytotoxicity: It induces apoptosis in cancer cells through DNA fragmentation and inhibition of α-glucosidase.

Antiviral Activity: It enhances viral clearance by increasing TRAIL (TNF-related apoptosis-inducing ligand) expression.

Neuroprotection: It mediates neuroprotective effects by reducing oxidative damage in retinal cells.

Comparaison Avec Des Composés Similaires

3,4-Di-O-Caffeoylquinic acid is part of a larger family of caffeoylquinic acids, which includes:

- 3,5-Di-O-Caffeoylquinic acid

- 4,5-Di-O-Caffeoylquinic acid

- 4-O-Caffeoylquinic acid

- Neochlorogenic acid

- Chlorogenic acid

Uniqueness:

- This compound has a unique position of caffeoyl moieties, which contributes to its distinct biological activities, such as higher antioxidant and cytoprotective effects compared to non-adjacent di-caffeoylquinic acids .

- 3,5-Di-O-Caffeoylquinic acid and 4,5-Di-O-Caffeoylquinic acid also exhibit antioxidant properties but differ in their specific activities and applications .

Propriétés

IUPAC Name |

3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCLZKMFXSILNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-Trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B10762061.png)

![[(1R,2S,3R,5R,6S,8R)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate](/img/structure/B10762070.png)

![7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B10762102.png)

![(2R)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B10762109.png)

![(2R,6Z)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B10762126.png)

![(4,12,15-Triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B10762131.png)

![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B10762139.png)

![(6Z)-2,5-dihydroxy-6-[(Z)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B10762140.png)